molecular formula C17H25NO4 B034741 Vanillylamine, N-heptanoyl-, acetate CAS No. 101030-69-7

Vanillylamine, N-heptanoyl-, acetate

Cat. No.: B034741
CAS No.: 101030-69-7
M. Wt: 307.4 g/mol
InChI Key: MHCUTVAZEAWWON-UHFFFAOYSA-N
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Description

Vanillylamine, N-heptanoyl-, acetate is a semi-synthetic derivative of vanillylamine, a critical intermediate in capsaicin biosynthesis. Vanillylamine itself is synthesized from vanillin via transamination catalyzed by vanillin aminotransferase (VAMT, formerly PAMT) . In this derivative, vanillylamine undergoes two modifications: (1) acylation of the amine group with a heptanoyl (7-carbon) chain and (2) acetylation of the phenolic hydroxyl group.

Structurally, the compound combines vanillylamine’s aromatic vanillyl moiety (3-methoxy-4-hydroxyphenyl) with a medium-chain fatty acid (heptanoyl) and an acetylated hydroxyl group. This design mimics natural capsaicinoids but introduces distinct functional groups to modulate interactions with biological targets like TRPV1 receptors or antioxidant enzymes .

Properties

CAS No.

101030-69-7

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

[4-[(heptanoylamino)methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H25NO4/c1-4-5-6-7-8-17(20)18-12-14-9-10-15(22-13(2)19)16(11-14)21-3/h9-11H,4-8,12H2,1-3H3,(H,18,20)

InChI Key

MHCUTVAZEAWWON-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC

Canonical SMILES

CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC

Other CAS No.

101030-69-7

Synonyms

Vanillylamine, N-heptanoyl-, acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Vanillylamine derivatives vary in acyl chain length, branching, and additional functional groups, leading to divergent biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Vanillylamine Derivatives

Compound Acyl Chain Structure Key Modifications Biological Activity Key References
Capsaicin 8-methyl-6-nonenoic acid Branched 9-carbon chain Pungent, TRPV1 agonist, analgesic, anti-inflammatory
N-Eicosapentaenoyl vanillylamine (EPVA) ω-3 PUFA (20:5) Long-chain polyunsaturated fatty acid Non-pungent, anti-inflammatory, antioxidant
N-Docosahexaenoyl vanillylamine (DHVA) ω-3 PUFA (22:6) Long-chain polyunsaturated fatty acid Non-pungent, antioxidant, reduces intracellular Ca²⁺
Vanillylamine, N-heptanoyl-, acetate Heptanoyl (C7) + acetyl Medium-chain acyl, acetylated hydroxyl Hypothesized: Moderate lipophilicity, enhanced stability, potential antioxidant/anti-inflammatory activity Inferred

Key Differences and Implications

Acyl Chain Length and Branching: Capsaicin’s branched 8-methyl-6-nonenoic acid chain is essential for pungency and TRPV1 activation . EPVA and DHVA’s long-chain PUFAs eliminate pungency but retain anti-inflammatory and antioxidant activities due to ω-3 fatty acid properties . The heptanoyl chain in N-heptanoyl-, acetate may reduce receptor binding affinity compared to capsaicin but improve solubility over longer-chain derivatives.

Functional Group Modifications: Acetylation of the phenolic hydroxyl group in N-heptanoyl-, acetate likely enhances metabolic stability by protecting against glucuronidation or sulfation, a common pathway for vanillylamine excretion . In contrast, capsaicin’s free hydroxyl group is critical for hydrogen bonding with TRPV1, explaining its pungency .

Biosynthetic and Synthetic Pathways: Capsaicin is biosynthesized via condensation of vanillylamine and 8-methyl-nonenoic acid by capsaicin synthase (CS) . Synthetic derivatives like EPVA, DHVA, and N-heptanoyl-, acetate are typically produced by reacting vanillylamine with acyl chlorides (e.g., eicosapentaenoyl chloride) under controlled conditions .

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